molecular formula C48H62N8O15 B12764136 (E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate CAS No. 95968-43-7

(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate

Cat. No.: B12764136
CAS No.: 95968-43-7
M. Wt: 991.0 g/mol
InChI Key: STKWJRXZUNYZLN-VTHDTUJMSA-N
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Description

(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzoxepino and pyridinyl moieties, followed by their coupling through various organic reactions. Common synthetic routes include:

    Formation of the Benzoxepino Moiety: This step often involves cyclization reactions using appropriate starting materials under acidic or basic conditions.

    Synthesis of the Pyridinyl Group: This can be achieved through nucleophilic substitution reactions or other methods that introduce the pyridine ring.

    Coupling Reactions: The benzoxepino and pyridinyl groups are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Introduction of the Piperazinyl Acetamide Group: This step involves the reaction of the intermediate with 4-methylpiperazine and acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and benzoxepino moieties.

    Reduction: Reduction reactions may target the double bonds or specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridinyl and benzoxepino rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, the compound may interact with various biomolecules, making it useful in studying enzyme interactions, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system due to its structural similarity to known pharmacologically active compounds.

Industry

Industrially, the compound could be used in the development of new materials, pharmaceuticals, or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid derivatives: Compounds with similar core structures but different substituents.

    Benzoxepino derivatives: Compounds featuring the benzoxepino ring system.

    Piperazinyl acetamide derivatives: Compounds with the piperazinyl acetamide group.

Uniqueness

What sets (E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate apart is its combination of these diverse functional groups, which confer unique chemical and biological properties

Properties

CAS No.

95968-43-7

Molecular Formula

C48H62N8O15

Molecular Weight

991.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate

InChI

InChI=1S/2C20H24N4O2.2C4H4O4.3H2O/c2*1-23-9-11-24(12-10-23)13-19(25)22-20-15-6-4-8-21-17(15)14-26-18-7-3-2-5-16(18)20;2*5-3(6)1-2-4(7)8;;;/h2*2-8,20H,9-14H2,1H3,(H,22,25);2*1-2H,(H,5,6)(H,7,8);3*1H2/b;;2*2-1+;;;

InChI Key

STKWJRXZUNYZLN-VTHDTUJMSA-N

Isomeric SMILES

CN1CCN(CC1)CC(=O)NC2C3=CC=CC=C3OCC4=C2C=CC=N4.CN1CCN(CC1)CC(=O)NC2C3=CC=CC=C3OCC4=C2C=CC=N4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O.O.O

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2C3=C(COC4=CC=CC=C24)N=CC=C3.CN1CCN(CC1)CC(=O)NC2C3=C(COC4=CC=CC=C24)N=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O.O.O

Origin of Product

United States

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